2-(2,4-difluoro-5-nitrophenyl)acetic acid
Overview
Description
2-(2,4-difluoro-5-nitrophenyl)acetic acid is an aromatic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of two fluorine atoms and a nitro group on the benzene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluoro-5-nitrophenyl)acetic acid typically involves the nitration of 2,4-difluorobenzene followed by carboxylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the fluorine atoms. The resulting 2,4-difluoro-5-nitrobenzene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst, such as a palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and carboxylation steps are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluoro-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Esterification: Alcohols with sulfuric acid or other strong acids as catalysts.
Major Products
Reduction: 2-(2,4-difluoro-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 2-(2,4-difluoro-5-nitrophenyl)acetate esters.
Scientific Research Applications
2-(2,4-difluoro-5-nitrophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of fluorinated polymers and other materials with unique properties.
Mechanism of Action
The biological activity of 2-(2,4-difluoro-5-nitrophenyl)acetic acid and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-difluoro-2-nitrophenyl)acetic acid
- 2,2-difluoro-2-(4-nitrophenyl)acetic acid
- 4,5-difluoro-2-nitrobenzoic acid
Uniqueness
2-(2,4-difluoro-5-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and biological activity. The presence of two fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-(2,4-difluoro-5-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-3-6(10)7(11(14)15)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVXTZKLIGTUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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